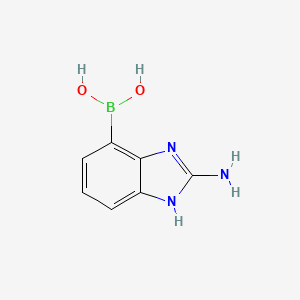
(S)-rosmarinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus) . Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure rosmarinic acid .
Industrial Production Methods
Industrial production of rosmarinic acid often involves extraction from plant sources. Common extraction methods include maceration, Soxhlet extraction, and supercritical fluid extraction . These methods utilize solvents like ethanol, acetone, or supercritical carbon dioxide to extract rosmarinic acid from plant materials . The extracted compound is then purified to achieve the desired concentration and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of derivatives.
Major Products
The major products formed from these reactions include various derivatives of rosmarinic acid, such as rosmarinic acid glucosides and other esterified forms .
Applications De Recherche Scientifique
Rosmarinic acid has a wide range of scientific research applications:
Mécanisme D'action
Rosmarinic acid exerts its effects through various molecular mechanisms:
Comparaison Avec Des Composés Similaires
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Caffeic acid: Both compounds have antioxidant properties, but rosmarinic acid is more potent due to its additional phenolic ring.
Chlorogenic acid: Similar to rosmarinic acid, chlorogenic acid is an ester of caffeic acid but with quinic acid instead of 3,4-dihydroxyphenyllactic acid.
Salvianolic acids: These are derivatives of rosmarinic acid with additional caffeic acid moieties, exhibiting enhanced biological activities.
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
179188-11-5 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
Clé InChI |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


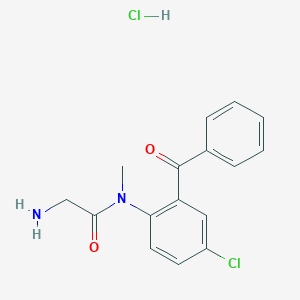


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
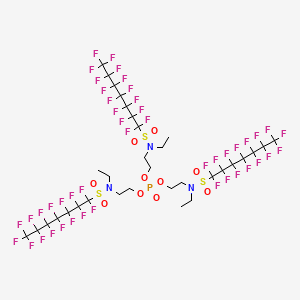
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
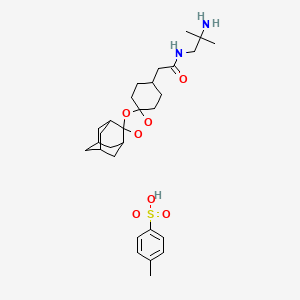
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
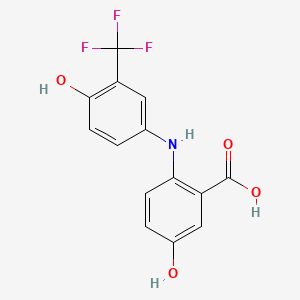
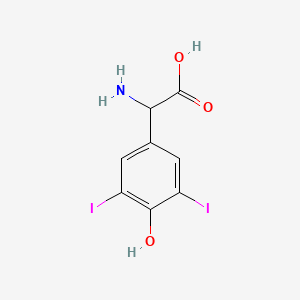
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
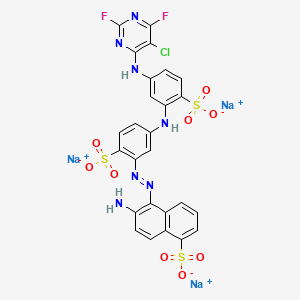
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
